molecular formula C10H6BrF2N B11855062 2-(Bromodifluoromethyl)quinoline

2-(Bromodifluoromethyl)quinoline

Cat. No.: B11855062
M. Wt: 258.06 g/mol
InChI Key: FYXFZXQUHKHRAH-UHFFFAOYSA-N
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Description

2-(Bromodifluoromethyl)quinoline is a chemical compound with the molecular formula C10H6BrF2N. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromodifluoromethyl)quinoline typically involves the introduction of bromodifluoromethyl groups into the quinoline ring. One common method is the reaction of quinoline with bromodifluoromethylating agents under controlled conditions. For example, the reaction of quinoline with bromodifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromodifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Scientific Research Applications

2-(Bromodifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromodifluoromethyl)quinoline involves its interaction with specific molecular targets. The bromodifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

    2-(Trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of bromodifluoromethyl.

    2-(Chlorodifluoromethyl)quinoline: Contains a chlorodifluoromethyl group.

    2-(Difluoromethyl)quinoline: Contains a difluoromethyl group.

Uniqueness: 2-(Bromodifluoromethyl)quinoline is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H6BrF2N

Molecular Weight

258.06 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]quinoline

InChI

InChI=1S/C10H6BrF2N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H

InChI Key

FYXFZXQUHKHRAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Br

Origin of Product

United States

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